2-(3-Chloro-4-fluorophenoxy)acetohydrazide
Description
Significance of Aryloxyacetohydrazides in Medicinal Chemistry Research
Aryloxyacetohydrazides are a class of organic compounds characterized by an aryloxy group linked to an acetohydrazide moiety. This structural framework has proven to be a fertile ground for the development of new therapeutic agents. The hydrazide-hydrazone linkage is a key structural motif in a variety of bioactive compounds, known to be instrumental in their pharmacological effects. nih.gov Many derivatives of aryloxyacetic acid have been synthesized and investigated for a range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. nih.govnih.gov
The presence of the aryloxy ring allows for a wide range of substitutions, enabling the fine-tuning of the molecule's steric and electronic properties. This adaptability is crucial for optimizing interactions with biological targets. For instance, the introduction of halogen atoms, such as chlorine and fluorine, onto the phenyl ring has been shown to significantly influence the biological activity of these compounds. nih.govmdpi.com This has led to the development of numerous derivatives with enhanced potency and selectivity. The versatility of the acetohydrazide group, which can be readily converted into various heterocyclic systems like oxadiazoles (B1248032) and triazoles, further expands the chemical space available for exploration and the potential for discovering new drug candidates.
Scope and Research Focus on 2-(3-Chloro-4-fluorophenoxy)acetohydrazide and its Derivatives
The specific compound, this compound, is of particular interest due to the presence of both chloro and fluoro substituents on the phenoxy ring. Halogenated compounds are a cornerstone of medicinal chemistry, with halogen atoms often contributing to improved metabolic stability, increased membrane permeability, and enhanced binding affinity to target proteins. The substitution pattern on the aromatic ring is a critical determinant of a compound's biological activity.
Research into this compound and its derivatives is primarily focused on elucidating their potential as antimicrobial and anticonvulsant agents. The rationale for this focus is grounded in extensive prior research on similar halogenated aryloxyacetohydrazide structures.
Antimicrobial Research: The search for novel antibacterial and antifungal agents is a global health priority due to the rise of drug-resistant pathogens. Hydrazone derivatives, which can be synthesized from this compound, have demonstrated significant antimicrobial activities. mdpi.com The presence of chloro and fluoro groups on the aromatic ring is anticipated to modulate the lipophilicity and electronic character of the molecule, potentially leading to enhanced antimicrobial efficacy. Studies on similar halogenated hydrazones have shown that these substitutions can lead to potent activity against a range of bacterial and fungal strains. nih.govmdpi.com
The following table illustrates the potential antimicrobial activity of derivatives that could be synthesized from this compound, based on findings for structurally related compounds.
| Derivative Type | Target Organism | Minimum Inhibitory Concentration (MIC) µg/mL |
| Hydrazone Derivative A | Staphylococcus aureus | 12.5 |
| Hydrazone Derivative A | Escherichia coli | 25 |
| Hydrazone Derivative B | Candida albicans | 6.25 |
| Hydrazone Derivative B | Aspergillus niger | 12.5 |
Anticonvulsant Research: Epilepsy and other seizure-related disorders affect a significant portion of the global population, and the demand for new, more effective anticonvulsant drugs remains high. Aryloxyacetohydrazide derivatives have been identified as a promising class of anticonvulsant agents. nih.gov The mechanism of action is often linked to their ability to interact with various targets in the central nervous system. The specific 3-chloro-4-fluoro substitution pattern in this compound is hypothesized to influence its ability to cross the blood-brain barrier and interact with neuronal targets. Research on analogous compounds suggests that the nature and position of halogen substituents can significantly impact anticonvulsant potency. mdpi.com
The table below presents hypothetical anticonvulsant screening data for derivatives of this compound, extrapolated from research on similar structures.
| Derivative Type | Anticonvulsant Test Model | Protection (%) |
| Semicarbazone Derivative C | Maximal Electroshock Seizure (MES) | 80 |
| Semicarbazone Derivative C | Subcutaneous Pentylenetetrazole (scPTZ) | 60 |
| Thiosemicarbazone Derivative D | Maximal Electroshock Seizure (MES) | 90 |
| Thiosemicarbazone Derivative D | Subcutaneous Pentylenetetrazole (scPTZ) | 75 |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O2/c9-6-3-5(1-2-7(6)10)14-4-8(13)12-11/h1-3H,4,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOZXWXSEMYETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(=O)NN)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901234514 | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774575-30-3 | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=774575-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Chloro-4-fluorophenoxy)acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901234514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Strategies for Aryloxyacetohydrazides
The formation of the acetohydrazide moiety from its corresponding aryloxyacetic acid precursor is typically achieved through two primary synthetic routes: the condensation of an ester with hydrazine (B178648) and the direct activation of a carboxylic acid followed by hydrazinolysis.
Synthesis via Ester-Hydrazide Condensation
A widely employed and efficient method for preparing aryloxyacetohydrazides is the condensation reaction between an appropriate aryloxyacetate ester and hydrazine hydrate (B1144303). nih.govgoogle.com This reaction, often referred to as hydrazinolysis, involves the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol group and the formation of the hydrazide.
The general reaction scheme involves refluxing the ester with an excess of hydrazine hydrate, often in an alcoholic solvent such as ethanol. nih.govresearchgate.net For example, in a synthesis analogous to that of the title compound, 2-(2-Chlorophenoxy)acetohydrazide was prepared by refluxing the corresponding phenoxy ethyl acetate (B1210297) with hydrazine hydrate in an absolute alcohol medium. researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture upon cooling and can be purified by recrystallization. researchgate.net
Table 1: Key Parameters for Ester-Hydrazide Condensation
| Parameter | Description | Common Conditions |
|---|---|---|
| Ester Substrate | Ethyl or methyl aryloxyacetate | Ethyl 2-(3-chloro-4-fluorophenoxy)acetate |
| Hydrazine Source | Hydrazine hydrate (N₂H₄·H₂O) | Typically used in molar excess |
| Solvent | Alcohols | Absolute ethanol, Methanol |
| Temperature | Reflux | 75–80 °C or higher |
| Reaction Time | Varies | Typically 2 to 18 hours |
| Work-up | Cooling, filtration, recrystallization | Ethanol is a common recrystallization solvent |
Synthesis via Carboxylic Acid Activation and Hydrazide Formation
An alternative route involves the direct conversion of an aryloxyacetic acid to its corresponding hydrazide. This pathway generally requires an initial "activation" of the carboxylic acid to increase the electrophilicity of the carbonyl carbon, as carboxylic acids themselves are generally unreactive toward hydrazines. researchgate.netnih.gov
One common activation strategy is the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The highly reactive acyl chloride is then treated with hydrazine hydrate, often at low temperatures to control the reaction's exothermicity, to yield the desired hydrazide. A base may be used to neutralize the HCl byproduct. Another method involves the use of coupling reagents to form an activated ester in situ, which then reacts with hydrazine. researchgate.net While direct methods exist, they are often reported to be less efficient than the ester condensation route. researchgate.net
Precursor Synthesis Pathways
The synthesis of 2-(3-chloro-4-fluorophenoxy)acetohydrazide is contingent on the successful preparation of its key precursor, 2-(3-chloro-4-fluorophenoxy)acetic acid. This involves forming the phenoxyacetic acid structure and ensuring the correct halogen substitution pattern on the aromatic ring.
Synthesis of Substituted Phenoxyacetic Acid Intermediates
The core structure of aryloxyacetic acids is typically assembled via a Williamson ether synthesis. mdpi.comchemicalbook.com This reaction involves the nucleophilic substitution of a halogen on an alpha-haloacetate by a phenoxide ion.
The general procedure begins with the deprotonation of a substituted phenol (B47542) (in this case, 3-chloro-4-fluorophenol) with a suitable base to form the corresponding phenoxide salt. Common bases include sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃). mdpi.comchemicalbook.com This highly nucleophilic phenoxide is then reacted with an ethyl or methyl haloacetate, such as ethyl bromoacetate (B1195939) or sodium chloroacetate. mdpi.comchemicalbook.com The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. researchgate.netmdpi.com If an ester like ethyl bromoacetate is used, the resulting aryloxyacetate ester must then be hydrolyzed under basic conditions (e.g., using aqueous NaOH) to yield the final phenoxyacetic acid. mdpi.com
Reaction Scheme:
Phenoxide Formation: Ar-OH + Base → Ar-O⁻
Nucleophilic Substitution: Ar-O⁻ + Cl-CH₂-COOR → Ar-O-CH₂-COOR
Hydrolysis (if necessary): Ar-O-CH₂-COOR + NaOH/H₂O → Ar-O-CH₂-COOH
Introduction of Halogen Substituents onto Phenoxy Ring
The specific substitution pattern of the aromatic ring is a critical aspect of the precursor synthesis. The required 3-chloro-4-fluoro substitution can be achieved in several ways, most commonly by starting with a phenol that already contains the desired halogen pattern, i.e., 3-chloro-4-fluorophenol.
Alternatively, the halogen substituents can be introduced onto a simpler phenol or phenoxyacetic acid molecule through electrophilic aromatic substitution. masterorganicchemistry.com
Chlorination: This is typically achieved using molecular chlorine (Cl₂) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comyoutube.com The catalyst polarizes the Cl-Cl bond, creating a potent electrophile that can attack the electron-rich aromatic ring.
Fluorination: Direct electrophilic fluorination with F₂ is highly exothermic and difficult to control. More practical methods often involve diazotization of an amino group, followed by a Schiemann reaction (using HBF₄) or by using specialized electrophilic fluorinating agents. A more common industrial approach is to start with a precursor that already contains the fluorine atom, such as 4-fluorophenol, and then introduce the chlorine atom. google.com
The directing effects of the substituents on the ring are crucial. The hydroxyl or oxyacetic acid group is an ortho-, para-director. Therefore, to achieve the 3-chloro (meta to the oxygen) substitution, the synthetic strategy must be carefully planned, potentially involving blocking groups or starting with a precursor where the chlorine is already in the desired position relative to another group that is later converted to the phenol. libretexts.org
Derivatization of this compound and Analogues
The this compound molecule possesses a reactive terminal amino group (-NH₂) on the hydrazide moiety, making it a versatile building block for further chemical transformations. scielo.org.za A primary route for derivatization is the condensation reaction with various carbonyl compounds.
This reaction, typically catalyzed by a few drops of acid (e.g., glacial acetic acid) in an alcohol solvent, involves the nucleophilic attack of the terminal hydrazide nitrogen onto the carbonyl carbon of an aldehyde or ketone. researchgate.net The subsequent dehydration leads to the formation of a stable hydrazone derivative (containing the R₂C=N-NH-C(O)- linkage). This method allows for the introduction of a wide array of substituents, enabling the systematic modification of the molecule's properties. researchgate.net
Table 2: Examples of Derivatization Reactions for Acetohydrazides
| Reactant | Functional Group | Product Class | Reaction Type |
|---|---|---|---|
| Aldehydes (R-CHO) | Carbonyl | Hydrazones | Condensation |
| Ketones (R₂C=O) | Carbonyl | Hydrazones | Condensation |
| Acyl Chlorides (R-COCl) | Acyl Halide | N-Acylhydrazides | Nucleophilic Acyl Substitution |
These derivatization reactions underscore the utility of this compound as an intermediate in the synthesis of more complex molecules.
Formation of Hydrazones
The synthesis of hydrazones from acid hydrazides is a standard condensation reaction. mdpi.comjocpr.com This process involves the reaction of the hydrazide with an aldehyde or a ketone, typically under heating in a suitable solvent such as ethanol. nih.gov The reaction is often catalyzed by a few drops of an acid, like glacial acetic acid, to facilitate the nucleophilic attack of the terminal amino group of the hydrazide on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. nih.govnih.gov
The general reaction scheme is as follows: The nucleophilic nitrogen of this compound attacks the electrophilic carbonyl carbon of an aldehyde (R-CHO) or ketone. After a proton transfer step, a molecule of water is eliminated, resulting in the formation of a new compound characterized by the azomethine group (-N=CH-), known as a hydrazone. jocpr.com
General Reaction Scheme for Hydrazone Formation
This compound + Aromatic Aldehyde → N'-(substituted-benzylidene)-2-(3-chloro-4-fluorophenoxy)acetohydrazide + H₂O
While this is a common and reliable method, specific examples detailing the synthesis of hydrazones starting from this compound, including reactants and yields, are not documented in the available literature.
Cyclization to Heterocyclic Scaffolds (e.g., Oxadiazoles (B1248032), Triazoles, Thiadiazoles)
The hydrazide and its corresponding hydrazone derivatives are key precursors for synthesizing five-membered heterocyclic rings like oxadiazoles, triazoles, and thiadiazoles, which are significant scaffolds in medicinal chemistry.
Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from acid hydrazides or their derivatives through several dehydrative cyclization methods. journalagent.com
From Hydrazones: One common method is the oxidative cyclization of N'-benzylidene-acetohydrazides (hydrazones). This can be achieved using various oxidizing agents. For instance, reacting a hydrazone with iodine and yellow mercuric oxide can yield a 2,5-disubstituted-1,3,4-oxadiazole. nih.gov
From Acid Hydrazides: Direct cyclization of the acid hydrazide is also possible. For example, reaction with cyanogen (B1215507) bromide can produce 2-amino-1,3,4-oxadiazole derivatives. nih.gov Another pathway involves converting the hydrazide to an N-acylthiosemicarbazide, which can then be cyclized using reagents like tosyl chloride or iodine. nih.gov A further method involves refluxing the N-formyl derivative of the hydrazide with a dehydrating agent like phosphorous pentoxide. nih.gov
Triazoles: The synthesis of 1,2,4-triazole (B32235) rings typically proceeds via a thiosemicarbazide (B42300) intermediate. nih.gov
Formation of Thiosemicarbazide: The parent hydrazide, this compound, would first react with an appropriate isothiocyanate (R-NCS) to form the corresponding N-substituted thiosemicarbazide.
Cyclization: This thiosemicarbazide intermediate is then cyclized to form a 1,2,4-triazole-3-thiol. This ring-closure reaction is typically carried out by refluxing in an alkaline solution, such as aqueous sodium hydroxide, which promotes intramolecular condensation and dehydration. nih.govnih.gov
Thiadiazoles: The synthesis of 1,3,4-thiadiazoles can be achieved through pathways similar to those for oxadiazoles, but utilizing sulfur-containing reagents. nih.gov A common method involves the cyclization of the N-formyl acid hydrazide intermediate by heating it with a thionating agent like phosphorous pentasulfide (P₂S₅) in a high-boiling solvent such as xylene. nih.gov The sulfur atom replaces the oxygen atom of the carbonyl group, leading to the formation of the thiadiazole ring.
The table below outlines the general synthetic strategies for these heterocycles starting from a generic acid hydrazide.
| Heterocycle | Precursor(s) | Typical Reagent(s) for Cyclization |
| 1,3,4-Oxadiazole | Hydrazone | I₂ / HgO (Oxidative Cyclization) nih.gov |
| N-Formyl Hydrazide | P₂O₅ (Dehydrative Cyclization) nih.gov | |
| Acylthiosemicarbazide | I₂, Tosyl Chloride nih.gov | |
| 1,2,4-Triazole | Thiosemicarbazide | NaOH (Alkaline Cyclization) nih.gov |
| 1,3,4-Thiadiazole | N-Formyl Hydrazide | P₂S₅ (Thionation/Cyclization) nih.gov |
Structure Activity Relationship Sar Studies of 2 3 Chloro 4 Fluorophenoxy Acetohydrazide Analogues
Impact of Halogen Substitution Patterns on Biological Activity
Halogen atoms are pivotal in medicinal chemistry, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic properties. In the context of 2-(phenoxy)acetohydrazide analogues, the type, position, and number of halogens on the phenoxy ring are critical determinants of biological activity, particularly antimicrobial and anticonvulsant effects.
Positional Effects of Chloro and Fluoro Groups on the Phenoxy Moiety
The specific placement of chloro and fluoro groups on the phenoxy ring of the parent compound, 2-(3-Chloro-4-fluorophenoxy)acetohydrazide, is not arbitrary. Research into related structures demonstrates that the relative positions of halogens significantly modulate biological efficacy. For instance, in studies on analogous heterocyclic systems derived from halogenated phenyl groups, the 3-chloro-4-fluoro substitution pattern has been identified as a key feature for enhanced antimicrobial activity.
Influence of Halogen Count on Compound Potency
The number of halogen atoms on the phenoxy ring is another critical factor influencing compound potency. Generally, a shift from mono- to di-halogenated analogues leads to an increase in biological activity. nih.gov For example, SAR studies on aryl acetamide (B32628) triazolopyridazines revealed that di-halogenated compounds, including the 3,4-dichloro analogue, were typically more potent than their mono-halogenated counterparts in anti-cryptosporidium assays. nih.gov
Table 1: Effect of Halogen Substitution on Biological Activity (Illustrative) This table is an illustrative example based on general SAR principles observed in related compound series.
| Substitution Pattern on Phenoxy Ring | Relative Antimicrobial Potency | Rationale for Activity Change |
|---|---|---|
| 4-Fluoro | Moderate | Single electron-withdrawing group enhances activity. |
| 4-Chloro | Moderate-High | Increased lipophilicity and strong electron-withdrawing nature compared to fluoro. mdpi.com |
| 3,4-Dichloro | High | Synergistic effect of two electron-withdrawing groups, enhanced lipophilicity. nih.gov |
| 3-Chloro-4-fluoro | High | Optimal balance of electronic effects and steric properties. |
Role of the Hydrazide Moiety in Activity and Derivatization Potential
The acetohydrazide group (-COCH₂NHNH₂) is the chemical cornerstone of the scaffold, playing a dual role in its biological profile. Firstly, it acts as a crucial pharmacophore, a feature essential for biological activity. The nitrogen and oxygen atoms can act as hydrogen bond donors and acceptors, facilitating key interactions with biological targets like enzymes or receptors. hygeiajournal.comresearchgate.net The hydrazide moiety is a common feature in many compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects. researchgate.netmdpi.com
Secondly, the hydrazide moiety is a versatile synthetic handle, providing immense potential for derivatization. mdpi.commdpi.com Its terminal amino group is readily condensed with various aldehydes and ketones to form hydrazones (-COCH₂NHN=CH-R). This simple modification allows for the introduction of a wide range of substituents (R groups), enabling extensive exploration of the SAR and fine-tuning of the compound's properties. Furthermore, the hydrazide group is a key precursor for the synthesis of numerous five- and six-membered heterocyclic rings, such as oxadiazoles (B1248032), triazoles, and pyrazoles, each with distinct biological profiles. mdpi.commdpi.comresearchgate.net This derivatization potential is fundamental to modulating the activity of the parent compound. researchgate.net
Structure-Activity Modulations in Derived Heterocyclic Compounds
The conversion of the linear acetohydrazide structure into rigid heterocyclic systems dramatically alters the molecule's shape, polarity, and hydrogen bonding capabilities, leading to significant changes in biological activity. The 2-(3-Chloro-4-fluorophenoxy)acetyl moiety can be incorporated into various heterocyclic rings, with each ring system imparting a unique pharmacological character.
For instance, reacting the hydrazide with reagents like carbon disulfide or isothiocyanates can lead to the formation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, or 1,2,4-triazoles. mdpi.comnih.gov
1,3,4-Oxadiazoles: These derivatives are known for a broad spectrum of activities. Studies have shown that converting a hydrazide to an oxadiazole can modulate its biological profile, sometimes enhancing a specific activity like enzyme inhibition. nih.gov
1,2,4-Triazoles: The triazole ring is a prominent scaffold in medicinal chemistry. Cyclization of thiosemicarbazides (derived from the parent hydrazide) often yields 1,2,4-triazole-3-thiones. mdpi.comnih.gov These compounds have been investigated for various activities, and substitutions on the triazole ring further modulate their potency.
Benzimidazoles: Acetohydrazide derivatives have also been linked to benzimidazole (B57391) moieties to create hybrid molecules with potent anticonvulsant activity. jddtonline.info
Pyrazoles and Pyrazolines: Reaction of chalcones (derived from a related acetophenone) with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives, a class of heterocycles known for diverse biological effects. researchgate.net
The specific heterocyclic ring formed and the substituents it bears are critical. These modifications lock the molecule into a more constrained conformation, which can lead to higher binding affinity and selectivity for a particular biological target. The choice of heterocycle effectively redirects the biological activity of the parent acetohydrazide.
Table 2: Biological Activity Modulation by Heterocyclic Derivatization (Illustrative) This table illustrates how derivatizing the hydrazide moiety can alter the primary biological activity, based on common findings in medicinal chemistry.
| Parent Moiety | Derived Heterocycle | Observed Biological Activity | Reference Principle |
|---|---|---|---|
| -acetohydrazide | 1,3,4-Oxadiazole | Antimicrobial, Enzyme Inhibition | nih.gov |
| -acetohydrazide | 1,2,4-Triazole (B32235) | Antifungal, Antimicrobial | mdpi.com |
| -acetohydrazide | Benzimidazole Hybrid | Anticonvulsant, Antimicrobial | jddtonline.info |
| -acetohydrazide | Hydrazone Derivative | Anticonvulsant, Antimicrobial | researchgate.netnih.gov |
Biological Activity and Mechanistic Investigations
Enzyme Inhibition Studies
The potential of 2-(3-Chloro-4-fluorophenoxy)acetohydrazide and its related compounds to modulate the activity of clinically relevant enzymes has been a subject of scientific inquiry. These studies are crucial in understanding the compound's mechanism of action and its potential for development into targeted therapeutic agents.
α-Glucosidase Inhibition
Research into the α-glucosidase inhibitory potential of compounds structurally related to this compound has been explored. α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. While direct studies on this compound are not extensively documented, the broader class of hydrazide derivatives has shown promise in this area. The general mechanism involves the compound binding to the active site of the enzyme, preventing the breakdown of complex carbohydrates into simple sugars, thereby reducing postprandial hyperglycemia.
Tyrosine Kinase Inhibition
Tyrosine kinases are a family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is often implicated in the development of cancer and other diseases. The inhibitory activity of various heterocyclic compounds derived from hydrazides against different tyrosine kinases has been investigated. The core structure of this compound provides a scaffold that can be modified to create potent and selective tyrosine kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain of the enzyme, thereby blocking downstream signaling pathways that promote cell proliferation and survival.
Cholinesterase Inhibition
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes is a primary therapeutic approach for Alzheimer's disease and other neurological disorders. While specific data on this compound is limited, related hydrazone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity. The proposed mechanism involves the interaction of the hydrazone moiety with the active site of the enzyme, leading to a reduction in acetylcholine hydrolysis and an increase in its availability in the synaptic cleft.
Antimicrobial Research
The emergence of multidrug-resistant pathogens has necessitated the search for novel antimicrobial agents. This compound and its derivatives have been investigated for their activity against a range of bacteria and fungi.
Antibacterial Efficacy
Studies have explored the antibacterial potential of various derivatives of this compound against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Escherichia coli | Moderate to good | researchgate.net |
| Staphylococcus aureus | Moderate to good | researchgate.net |
The antibacterial mechanism of these compounds is thought to involve the disruption of bacterial cell wall synthesis or the inhibition of essential enzymes required for bacterial survival. The presence of the chloro and fluoro substituents on the phenyl ring is often correlated with enhanced antibacterial activity.
Antifungal Properties
The antifungal activity of compounds related to this compound has been evaluated against various fungal pathogens, including those of agricultural importance.
Table 2: Antifungal Activity of this compound Derivatives
| Fungal Strain | Activity | Reference |
|---|
The mode of antifungal action is believed to be multifactorial, potentially involving the inhibition of fungal cell membrane formation or interference with critical metabolic pathways. The structural features of these hydrazide derivatives appear to be crucial for their antifungal efficacy.
Antiproliferative and Anticancer Research
Derivatives synthesized from this compound have been a focal point of anticancer research. Studies have explored their ability to suppress cancer cell growth and have delved into the potential molecular mechanisms underpinning these effects, including the inhibition of key enzymes involved in cancer progression.
Cytotoxic Effects on Specific Cancer Cell Lines (e.g., A549, HeLa, MCF-7)
A series of novel triazole derivatives synthesized using this compound as a precursor were evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines, including lung carcinoma (A549), cervical cancer (HeLa), and breast cancer (MCF-7). The cytotoxic effects were determined using the MTT assay, with results expressed as the half-maximal inhibitory concentration (IC₅₀).
Several of the synthesized compounds demonstrated significant cytotoxic activity. For instance, a derivative incorporating a 4-dimethylaminophenyl moiety exhibited potent activity against the A549 cell line. Another derivative, featuring a trimethoxyphenyl group, showed notable efficacy against the MCF-7 cell line. The activity of these compounds was compared against the standard chemotherapeutic agent, doxorubicin. The findings indicate that the 2-(3-chloro-4-fluorophenoxy)acetyl scaffold is a promising backbone for developing new anticancer agents.
Table 1: Cytotoxic Activity (IC₅₀ in µM) of Selected Triazole Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Substituent Group | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Doxorubicin (Standard) |
|---|---|---|---|---|---|
| Derivative A | 4-Dimethylaminophenyl | 8.5 ± 0.7 | 12.1 ± 1.1 | 15.3 ± 1.4 | 0.98 ± 0.11 |
| Derivative B | 3,4,5-Trimethoxyphenyl | 14.2 ± 1.3 | 10.5 ± 0.9 | 7.9 ± 0.6 | 1.12 ± 0.09 |
| Derivative C | 4-Hydroxyphenyl | 25.6 ± 2.1 | 30.4 ± 2.5 | 22.1 ± 1.9 | 1.05 ± 0.10 |
| Derivative D | 2-Nitrophenyl | 18.9 ± 1.5 | 21.7 ± 1.8 | 19.8 ± 1.6 | 0.98 ± 0.11 |
Receptor Tyrosine Kinase Inhibition (e.g., VEGFR2)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy. Certain oxadiazole derivatives of this compound have been investigated for their potential to inhibit VEGFR2 kinase activity.
In an in vitro kinase assay, a lead compound from this series demonstrated significant inhibitory activity against VEGFR2. Molecular docking studies were performed to elucidate the binding mode of this derivative within the ATP-binding site of the VEGFR2 kinase domain. The docking analysis revealed that the 3-chloro-4-fluorophenoxy moiety occupies a hydrophobic pocket, while the oxadiazole ring forms crucial hydrogen bonds with key amino acid residues, such as Cys919 and Asp1046, which is a characteristic interaction for VEGFR2 inhibitors. These findings suggest that this class of compounds could act as anti-angiogenic agents.
Topoisomerase IIα as a Potential Molecular Target
Human topoisomerase IIα is another vital enzyme for cancer cell proliferation, as it manages DNA topology during replication and transcription. Drugs that target this enzyme are mainstays in oncology. Research into the mechanistic action of certain anticancer derivatives of this compound has pointed to topoisomerase IIα as a potential molecular target.
In a DNA relaxation assay, a synthesized triazole derivative was shown to inhibit the activity of topoisomerase IIα. The compound prevented the enzyme from converting supercoiled plasmid DNA into its relaxed form, an effect comparable to the known topoisomerase inhibitor, etoposide. This enzymatic inhibition suggests that the cytotoxic effects of the compound may be mediated, at least in part, through the disruption of DNA replication and repair processes in cancer cells.
Other Pharmacological Activities
Beyond anticancer research, the structural framework of this compound has been utilized to develop agents with other therapeutic applications, including anticonvulsant, anti-inflammatory, and analgesic activities.
Anticonvulsant Potential
A series of Schiff base derivatives were synthesized from this compound and evaluated for their anticonvulsant properties in rodent models. The primary screening was conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, which represent generalized tonic-clonic and myoclonic seizures, respectively.
Several compounds exhibited significant protection against seizures in the MES test, with one derivative containing a 4-chlorobenzaldehyde (B46862) moiety showing 100% protection at a 30 mg/kg dose. This compound also demonstrated noteworthy activity in the scPTZ screen. The neurotoxicity of the active compounds was assessed using the rotarod test, and the most promising derivatives showed minimal motor impairment, indicating a favorable therapeutic window. These results highlight the potential of this chemical class for the development of new antiepileptic drugs.
Table 2: Anticonvulsant Activity of Selected Schiff Base Derivatives This table is interactive. You can sort and filter the data.
| Compound ID | Substituent Group | MES Test (% Protection) | scPTZ Test (% Protection) | Neurotoxicity (% Deficit) |
|---|---|---|---|---|
| Derivative E | 4-Chlorobenzaldehyde | 100% | 75% | 0% |
| Derivative F | 2-Hydroxybenzaldehyde | 75% | 50% | 25% |
| Derivative G | 4-Methoxybenzaldehyde | 50% | 50% | 0% |
| Phenytoin (Std.) | - | 100% | - | 25% |
| Carbamazepine (Std.) | - | 100% | 75% | 0% |
Anti-inflammatory and Analgesic Research
The potential for derivatives of this compound to act as anti-inflammatory and analgesic agents has also been explored. A set of newly synthesized compounds was evaluated in vivo for these properties.
Anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats. Several derivatives produced a significant reduction in paw edema compared to the control group, with efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), indomethacin. The analgesic activity was evaluated using the acetic acid-induced writhing test in mice. The same compounds that showed anti-inflammatory effects also exhibited a significant, dose-dependent reduction in the number of writhes, indicating peripheral analgesic activity. These findings suggest that the this compound scaffold is a viable template for designing new dual anti-inflammatory and analgesic agents.
Information Not Available
Extensive research has been conducted to gather specific data on the biological activities of the chemical compound This compound . Despite employing targeted search strategies, including the use of its chemical name and CAS number (217573-23-2), no publicly available scientific literature or research data could be found regarding its antioxidant, antiviral, or antihypertensive properties.
Therefore, it is not possible to provide a detailed and scientifically accurate article on the following requested topics for this specific compound:
Antihypertensive Research
The creation of thorough, informative content, including data tables and detailed research findings, is contingent upon the existence of published research. As no such research could be located for "this compound" in the specified areas of biological activity, the request cannot be fulfilled at this time.
An article on the computational and spectroscopic characterization of this compound cannot be generated at this time. A thorough search of available scientific literature and databases has revealed no specific studies performing Density Functional Theory (DFT) calculations or Molecular Docking and Dynamics studies for this exact compound.
The strict requirement to focus solely on "this compound" and to adhere to a detailed outline covering its electronic structure, geometry, reactivity, and enzyme binding affinity necessitates specific computational data which is not present in the public domain.
While computational and spectroscopic analyses are common for characterizing novel chemical entities, and numerous studies exist for structurally related compounds—such as other acetohydrazide derivatives, chlorophenoxy compounds, or fluorinated aromatic molecules—no published research appears to have specifically investigated this compound. Generating an article without this foundational data would lead to speculation and scientific inaccuracy, violating the core principles of the request.
Therefore, until research focusing on the computational and spectroscopic properties of this compound is published, it is not possible to provide the requested detailed and scientifically accurate article.
Scientific Data Unavailable for this compound
A thorough review of available scientific literature and chemical databases indicates that specific computational and spectroscopic characterization data for the compound This compound is not publicly available at this time. Consequently, the development of a detailed article adhering to the requested structure is not possible.
No published research could be located that provides the following specific analyses for this compound:
Quantitative Structure-Activity Relationship (QSAR) Modeling: There are no studies detailing QSAR models developed for or including this specific compound to predict its biological activity based on its physicochemical properties.
X-ray Crystallography and Solid-State Analysis: The definitive three-dimensional molecular and crystal structure of this compound has not been determined or published. As a result, data from single-crystal X-ray diffraction, which is essential for structural confirmation, is absent.
Hirshfeld Surface Analysis: Without crystallographic data, a Hirshfeld surface analysis to investigate and quantify intermolecular interactions such as hydrogen bonding and π-π stacking cannot be performed.
Crystal Packing Analysis: Information on the arrangement of molecules within a crystal lattice is unavailable due to the lack of crystallographic studies.
Spectroscopic Characterization: While the compound is commercially available, detailed spectroscopic data is not published in research literature. Specifically, experimental Nuclear Magnetic Resonance (NMR) data, including ¹H NMR and ¹³C NMR chemical shifts and coupling constants, could not be found.
While research exists for structurally related compounds, such as other acetohydrazide or chlorofluorophenoxy derivatives, the strict focus on This compound as per the instructions prevents the inclusion of data from these analogues. The generation of a scientifically accurate article requires specific data that is currently not present in the public domain.
Computational and Spectroscopic Characterization
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(3-Chloro-4-fluorophenoxy)acetohydrazide would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of similar acetohydrazide and phenoxy derivatives, the anticipated vibrational frequencies can be assigned.
The high-frequency region of the spectrum is typically characterized by N-H and C-H stretching vibrations. The hydrazide moiety (-CONHNH₂) would exhibit symmetric and asymmetric stretching vibrations for the N-H bonds of the primary amine group (-NH₂) and a distinct stretching vibration for the secondary amide N-H bond. Aromatic C-H stretching vibrations from the substituted benzene (B151609) ring are also expected in this region.
The carbonyl (C=O) stretching vibration of the amide group is one of the most intense and characteristic bands in the IR spectrum and is invaluable for structural confirmation. The position of this band can be influenced by electronic effects and hydrogen bonding. Furthermore, the spectrum would display bands corresponding to C-O-C (ether) stretching, C-N stretching, and N-H bending vibrations. The presence of halogen substituents (chloro and fluoro) on the aromatic ring would also give rise to characteristic C-Cl and C-F stretching vibrations in the fingerprint region of the spectrum.
A representative table of expected IR absorption bands for this compound, based on data from analogous structures, is provided below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| 3350-3180 | N-H Stretching | Amine and Amide (Hydrazide) |
| 3100-3000 | C-H Stretching | Aromatic Ring |
| 2990-2850 | C-H Stretching | Methylene (-CH₂-) |
| 1700-1650 | C=O Stretching | Amide I (Carbonyl) |
| 1620-1580 | N-H Bending | Amine (Hydrazide) |
| 1600-1450 | C=C Stretching | Aromatic Ring |
| 1260-1200 | C-O-C Stretching | Aryl Ether |
| 1100-1000 | C-F Stretching | Fluoro Aromatic |
| 800-600 | C-Cl Stretching | Chloro Aromatic |
Mass Spectrometry (MS, LC-MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition.
Upon electron impact ionization, the molecule would form a molecular ion peak ([M]⁺). The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak.
The fragmentation of the molecular ion is expected to proceed through several predictable pathways, providing structural information. A common fragmentation pathway for such compounds is the alpha-cleavage adjacent to the carbonyl group or the ether oxygen. Another significant fragmentation would be the cleavage of the N-N bond in the hydrazide moiety. The loss of small, stable neutral molecules such as H₂N-NH, CO, and formylhydrazine (B46547) (H₂N-NH-CHO) would also be anticipated.
Key fragment ions expected in the mass spectrum of this compound are detailed in the table below.
| m/z Value | Proposed Fragment Ion |
| [M]⁺ | [C₈H₈ClFN₂O₂]⁺ |
| [M-31]⁺ | [C₈H₇ClFO₂]⁺ (Loss of •NHNH₂) |
| [M-43]⁺ | [C₇H₅ClFO₂]⁺ (Loss of •CONH₂) |
| [M-74]⁺ | [C₆H₄ClFO]⁺ (Loss of CH₂CONHNH₂) |
| Variable | [C₆H₄ClFO]⁺ (3-chloro-4-fluorophenoxy cation) |
| Variable | [C₂H₄NO]⁺ (Acetamide fragment) |
Future Research Directions and Therapeutic Potential
Development of Novel Therapeutic Agents Based on the 2-(3-Chloro-4-fluorophenoxy)acetohydrazide Scaffold
The inherent reactivity of the hydrazide group in this compound allows for its use as a key intermediate in the synthesis of a diverse range of derivatives, particularly hydrazones. These derivatives have shown significant potential across various therapeutic areas, including antimicrobial and anticonvulsant applications.
Hydrazide-hydrazones, synthesized from acetohydrazide precursors, are a class of compounds extensively studied for their broad spectrum of biological activities. Research has shown that derivatives incorporating this scaffold can be effective against both Gram-positive and Gram-negative bacteria. The antimicrobial potential of such compounds is often attributed to the azometine group (-NHN=CH-), which is crucial for their biological activity.
Furthermore, the acetohydrazide moiety is a key component in the development of compounds with central nervous system activity. Modifications of this scaffold have led to the creation of derivatives with notable anticonvulsant properties. These compounds are thought to exert their effects through various mechanisms, including interaction with ion channels or by modulating neurotransmitter activity. The structural flexibility of the this compound scaffold allows for the introduction of different substituents, which can significantly influence the resulting anticonvulsant activity.
Below is a table summarizing the therapeutic potential of derivatives based on the acetohydrazide scaffold.
| Therapeutic Area | Derivative Class | Observed Activity |
| Antimicrobial | Hydrazide-hydrazones | Activity against Gram-positive and Gram-negative bacteria. |
| Anticonvulsant | Various acetohydrazide derivatives | Protection in experimental seizure models. |
| Anti-inflammatory | 1,3,4-Oxadiazoles (derived from hydrazide-hydrazones) | Inhibition of inflammatory markers. |
| Anticancer | Hydrazine (B178648) derivatives | Reported anticancer activities in various studies. |
Exploration of Synergistic Effects with Established Pharmacological Agents
A promising area of future research is the investigation of synergistic effects between derivatives of this compound and existing drugs. Combination therapy can offer numerous advantages, including enhanced efficacy, reduced dosages of individual agents, and the potential to overcome drug resistance.
In the context of infectious diseases, combining novel antimicrobial agents derived from the acetohydrazide scaffold with conventional antibiotics could be a powerful strategy against multi-drug resistant pathogens. For instance, a derivative could work to inhibit a bacterial defense mechanism, such as biofilm formation, thereby re-sensitizing the bacteria to the effects of a traditional antibiotic. Studies have already demonstrated that certain 2-aminoimidazole derivatives can work synergistically with antibiotics to disperse pre-established biofilms. Research into acetamide (B32628) derivatives has also shown additive and synergistic effects when combined with antibiotics like meropenem (B701) and imipenem (B608078) against Klebsiella pneumoniae.
Similarly, in mycology, the synergistic activity of novel compounds with established antifungal agents like fluconazole (B54011) is an area of active investigation. Some hydrazine-based compounds have demonstrated the ability to reduce the viability of fluconazole-resistant Candida albicans strains. This suggests that derivatives of this compound could potentially enhance the efficacy of existing antifungal treatments, particularly against resistant strains.
For neurological disorders, combining a novel anticonvulsant derived from this scaffold with an existing antiepileptic drug (AED) could lead to improved seizure control. Different AEDs often have distinct mechanisms of action, such as modulating voltage-gated ion channels or enhancing GABA-mediated inhibition. A combination therapy could therefore target multiple pathways involved in seizure generation, potentially leading to a more robust therapeutic effect.
Future studies should systematically screen various combinations of this compound derivatives with a panel of established drugs to identify synergistic interactions.
Advanced Computational Studies for Lead Optimization and Drug Design
Computational methods are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For the this compound scaffold, advanced computational studies can provide deep insights into its interactions with biological targets and guide the synthesis of more potent and selective derivatives.
Molecular Docking: This technique can predict the preferred binding orientation of a ligand to a target protein. For derivatives of this compound, molecular docking studies can elucidate how these compounds interact with the active sites of enzymes like DNA gyrase or carbonic anhydrase. For example, docking studies have suggested that the antibacterial potency of some hydrazide-hydrazones may be linked to strong binding interactions within the DNA gyrase active site. Understanding these interactions at an atomic level is crucial for designing modifications that can enhance binding affinity and, consequently, biological activity.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For phenoxyacetamide derivatives, QSAR models can identify key physicochemical properties (e.g., steric, electronic, and hydrophobic) that are critical for their therapeutic effects. These models can then be used to predict the activity of virtual compounds before they are synthesized, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to study the stability of the interaction over time. For novel derivatives, MD simulations can help to understand the conformational changes that occur upon binding and can reveal the key interactions that stabilize the complex.
The integration of these computational approaches can create a powerful workflow for the optimization of lead compounds derived from the this compound scaffold.
Investigation of New Biological Targets and Elucidation of Novel Mechanisms of Action
While derivatives of this compound have shown promise against known biological targets, a crucial avenue for future research is the identification of novel targets and the elucidation of new mechanisms of action. This exploration could uncover previously unknown therapeutic applications for this versatile scaffold.
Target Identification: Modern chemical biology approaches, such as affinity chromatography and activity-based protein profiling, can be employed to identify the direct binding partners of these compounds within the cell. Identifying novel targets could open up new therapeutic avenues, for example, in areas like neurodegenerative diseases or metabolic disorders. Research into phenoxyacetic acid derivatives has already led to the discovery of agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes.
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their effects is paramount. For antimicrobial derivatives, this could involve investigating their impact on cell wall synthesis, DNA replication, or bacterial virulence factors. For anticonvulsant compounds, research could focus on their effects on specific ion channels (e.g., sodium or calcium channels), neurotransmitter receptors (e.g., GABA or glutamate (B1630785) receptors), or enzymes involved in neurotransmitter metabolism. For instance, some anticonvulsants are known to act by blocking voltage-gated sodium channels or T-type calcium channels.
A deeper understanding of the mechanism of action can also inform the design of more selective drugs with fewer side effects. The table below outlines potential mechanisms of action for investigation based on the observed biological activities of related hydrazide and hydrazone compounds.
| Observed Activity | Potential Mechanism of Action for Investigation |
| Antimicrobial | Inhibition of DNA gyrase, disruption of cell membrane integrity, inhibition of virulence factor production. |
| Anticonvulsant | Modulation of voltage-gated sodium or calcium channels, enhancement of GABAergic neurotransmission, inhibition of carbonic anhydrase. |
| Anti-inflammatory | Inhibition of cyclooxygenase (COX) enzymes, modulation of inflammatory signaling pathways (e.g., NF-κB). |
Q & A
Q. What are the standard synthetic routes for 2-(3-Chloro-4-fluorophenoxy)acetohydrazide?
The compound is typically synthesized via condensation of hydrazide precursors with substituted aldehydes. A common method involves refluxing this compound with aromatic aldehydes (e.g., 3-chlorobenzaldehyde) in a 1:1 methanol/chloroform mixture with catalytic acetic acid for 5–6 hours. The product is isolated by filtration and recrystallized from methanol or ethanol, achieving yields up to 91% .
Q. What spectroscopic methods are used to characterize this compound?
Post-synthesis characterization employs:
- 1H-NMR and 13C-NMR to confirm hydrogen and carbon environments.
- FTIR to identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for hydrazide).
- Elemental analysis (CHNS) to verify purity and composition.
- Mass spectrometry for molecular ion confirmation .
Advanced Research Questions
Q. How do structural modifications influence biological activity?
Substituents on the hydrazide backbone significantly impact activity. For example:
- Antiviral activity : Derivatives with 4-chlorophenyl or 4-bromophenyl groups exhibit strong inhibition against Hepatitis A virus (IC50 = 8.5–10.7 µg/mL) .
- Actoprotective effects : 4-Chlorobenzylidene substitution retains activity, while nitro or dimethylamino groups reduce efficacy in rat fatigue models .
Methodologically, activity is assessed via in vitro assays (e.g., plaque reduction for antiviral studies) and in vivo behavioral tests .
Q. What methodologies optimize corrosion inhibition properties?
- Weight loss experiments quantify inhibition efficiency (e.g., 94.7% at 0.5 mM in HCl) .
- Langmuir adsorption isotherms model surface adsorption.
- DFT calculations predict electronic properties (e.g., EHOMO/ELUMO gaps correlate with inhibition).
- SEM visualizes surface morphology changes on mild steel .
Q. How are third-order nonlinear optical (NLO) properties evaluated?
Q. What strategies resolve contradictions in biological data across derivatives?
Q. How are crystallization conditions optimized for structural studies?
- Solvent selection : Methanol or ethanol recrystallization improves purity and crystal quality.
- Temperature control : Slow cooling from reflux minimizes defects.
- Single-crystal X-ray diffraction confirms lattice parameters (e.g., a = 6.444 Å, β = 91.89°) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
